2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is a complex organic compound characterized by its unique structure, which includes isopropyl, nitrophenyl, and hydroxypropane tricarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with isopropyl alcohol and 4-nitrophenol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in electron transfer reactions, while the hydroxypropane tricarboxylate moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropane-1,2,3-tricarboxylic acid: A simpler analog without the nitrophenyl and isopropyl groups.
4-Nitrophenol: Contains the nitrophenyl group but lacks the tricarboxylate and isopropyl moieties.
Isopropyl alcohol: Contains the isopropyl group but lacks the nitrophenyl and tricarboxylate moieties.
Uniqueness
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from simpler analogs.
Properties
Molecular Formula |
C21H20N2O11 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
1-O,3-O-bis(4-nitrophenyl) 2-O-propan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H20N2O11/c1-13(2)32-20(26)21(27,11-18(24)33-16-7-3-14(4-8-16)22(28)29)12-19(25)34-17-9-5-15(6-10-17)23(30)31/h3-10,13,27H,11-12H2,1-2H3 |
InChI Key |
AURXATIOYGZCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.